Mu opioid receptor antagonist 5
Description
Mu Opioid Receptor Antagonist 5 (referred to here as NAP, based on its identification in and ) is a selective, brain-penetrant μ-opioid receptor (MOR) antagonist. It exhibits high potency with an EC50 of 1.14 nM and a Ki of 0.37 nM for MOR, demonstrating exceptional selectivity over delta (DOR) and kappa (KOR) opioid receptors . NAP is derived from structural modifications of naltrexone, a classical opioid antagonist, but with enhanced peripheral and central activity.
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H29N3O4/c30-19-4-3-17-13-20-26(32)8-5-18(28-24(31)16-6-10-27-11-7-16)23-25(26,21(17)22(19)33-23)9-12-29(20)14-15-1-2-15/h3-4,6-7,10-11,15,18,20,23,30,32H,1-2,5,8-9,12-14H2,(H,28,31)/t18-,20-,23+,25+,26-/m1/s1 |
InChI Key |
XQWZTPWKACKUMJ-HJUABUFYSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=NC=C7)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=NC=C7 |
Origin of Product |
United States |
Preparation Methods
Core Structure Preparation
The synthesis begins with the endo-3-(8-azabicyclo[3.2.1]oct-3-yl)-phenyl carboxamide core (17 ), derived from N-benzyl-nortropinone (34 ). Key steps include:
Reductive Amination
Aldehyde 12a (cyclohexylmethyl) is reacted with core 17 via reductive amination:
Amide Coupling
The free amine is coupled with acetoxyacetyl chloride:
Hydrolysis
The acetyl group in 20a is hydrolyzed to introduce the hydrophilic carboxylic acid:
Optimization of Physicochemical Properties
ADL 08-0011 was designed to balance lipophilicity and hydrophilicity (Table 1):
| Property | ADL 08-0011 (5 ) | Lipophilic Analog (6 ) | Hydrophilic Analog (7 ) |
|---|---|---|---|
| μ-Opioid pK$$_i$$ | 9.6 | 10.5 | 6.2 |
| RLM t$$_{1/2}$$ (min) | >90 | 6 | >90 |
| Caco-2 K$$_p$$ (×10$$^{-6}$$ cm/s) | 5 | 23 | <1 |
| clogD (pH 7.4) | 0.7 | 2.7 | -0.7 |
Key Insights :
- The dual-component N-substituent in 5 improves metabolic stability (RLM t$$_{1/2}$$ >90 min) while maintaining MOR affinity.
- The carboxylic acid group enhances solubility (clogD = 0.7) without compromising permeability.
Scalable Synthesis for Clinical Manufacturing
An optimized route was developed to support large-scale production (Scheme 6 in source):
- Core Synthesis : N-Benzyl-nortropinone (34 ) → styrene (36 ) → core 17 (93:7 endo:exo ratio, crystallized to >99% purity).
- Reductive Amination : Core 17 reacts with aldehyde 40 (from sodium bisulfite adduct 39 ) to form intermediate 18 .
- Cbz Deprotection : Hydrogenolysis removes the Cbz group, yielding secondary amine 18 .
- Final Coupling : Reaction with lithium salt of protected diol chiral acid, followed by acetal removal, yields ADL 08-0011 (5 ) as a monosulfate salt.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Early Route) | Method 2 (Optimized Route) |
|---|---|---|
| Core Purity | 93:7 endo:exo | >99% endo after crystallization |
| Yield (Core 17 ) | 75% | 88% |
| Total Steps | 7 | 5 |
| Key Advantage | Modular R-group variation | High yield, clinical compliance |
Critical Reaction Parameters
Reductive Amination
Hydrolysis
Analytical Characterization
- HPLC Purity : >98% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
- Chiral Purity : >99% ee (Chiralpak AD-H, hexane/isopropanol).
- MS (ESI+) : m/z 368.2 [M+H]$$^+$$.
Challenges and Solutions
- Low Permeability of Hydrophilic Analogs : Introduction of a methylene spacer between the core and carboxylic acid improved Caco-2 permeability from <1 to 5 ×10$$^{-6}$$ cm/s.
- Metabolic Instability : Replacing ester groups with amides increased RLM t$$_{1/2}$$ from 6 to >90 min.
Pharmacological Validation
ADL 08-0011 (5 ) demonstrated:
Chemical Reactions Analysis
Types of Reactions: Mu opioid receptor antagonist 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Thionyl chloride in dichloromethane at 0°C to 25°C.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or azides.
Scientific Research Applications
Mu opioid receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the mu opioid receptor and to develop new opioid receptor ligands.
Biology: Used to investigate the role of the mu opioid receptor in various physiological processes, including pain perception, reward, and addiction.
Medicine: Used in the development of new treatments for opioid use disorder, pain management, and other conditions involving the mu opioid receptor.
Industry: Used in the production of new pharmaceuticals targeting the mu opioid receptor.
Mechanism of Action
Mu opioid receptor antagonist 5 exerts its effects by binding to the mu opioid receptor and preventing the activation of the receptor by opioid agonists. This binding inhibits the downstream signaling pathways that are normally activated by the receptor, including the inhibition of adenylate cyclase and the activation of potassium channels. By blocking these pathways, this compound can reduce the effects of opioids, such as pain relief and euphoria, and prevent opioid-induced respiratory depression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Selectivity and Receptor Affinity
Table 1: Selectivity and Binding Affinities of MOR Antagonists
Key Findings :
- NAP and Antanal-2 ([Dmt¹, Sar², d-2-Nal⁴]endomorphin-2 analog) exhibit superior MOR selectivity compared to non-selective antagonists like naloxone .
- Clocinnamox and β-FNA irreversibly bind MOR, causing prolonged receptor inactivation, but β-FNA also shows KOR agonist activity, complicating its therapeutic use .
Pharmacodynamic and Pharmacokinetic Profiles
Table 2: Functional and Pharmacokinetic Properties
Key Findings :
- NAP ’s prolonged action and brain penetrance make it suitable for systemic MOR blockade without inducing tolerance, unlike naloxone, which requires frequent dosing .
- Bivalent ligands like MMG22 (MOR agonist + mGluR5 antagonist) show 10–14-fold higher potency than monovalent counterparts due to synergistic receptor interactions .
Therapeutic Efficacy and Limitations
Table 3: Clinical and Preclinical Outcomes
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
